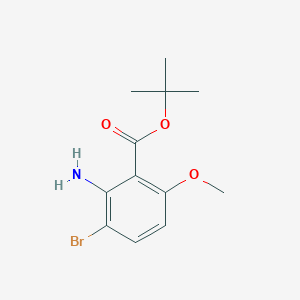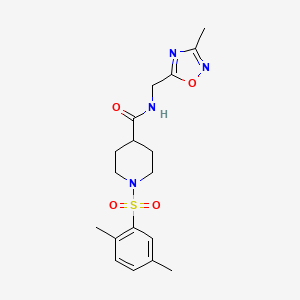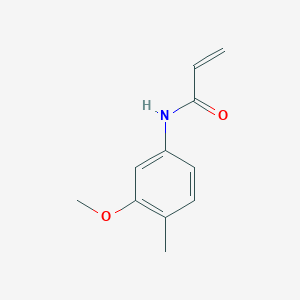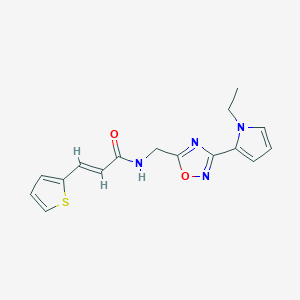
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its analogues have been studied for their molecular interactions with cannabinoid receptors. For instance, J. Shim and colleagues (2002) explored the molecular interaction of a similar compound with the CB1 cannabinoid receptor, employing methods like AM1 molecular orbital method, conformational analysis, and 3D-quantitative structure-activity relationship (QSAR) models. This research offers insights into the structural requirements and molecular dynamics for receptor binding, which are crucial for developing specific receptor antagonists (Shim et al., 2002).
Anticancer and Antimicrobial Potential
Compounds structurally related to N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, Kanubhai D. Katariya and colleagues (2021) conducted a study on novel biologically potent heterocyclic compounds, revealing the anticancer activity of certain derivatives. This research contributes to the ongoing exploration of new therapeutic agents in the fight against cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).
Interaction with Dopamine Receptors
Research has also been conducted on the interaction of similar compounds with human dopamine receptors. M. Rowley and colleagues (1997) identified a compound with moderate affinity for the human dopamine D4 receptor. This study is significant for understanding the molecular basis of compounds that might impact neurological functions and disorders (Rowley et al., 1997).
Novel Synthetic Approaches
V. Mamedov and colleagues (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from certain precursors. This research provides new methodologies for synthesizing compounds with potential biological activities (Mamedov et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the pathogen, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Result of Action
Given its potential anti-tubercular activity, it’s likely that it leads to the death or growth inhibition of mycobacterium tuberculosis .
Propiedades
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-16-3-1-2-4-17(16)23-19(26)18(25)22-13-14-7-11-24(12-8-14)15-5-9-21-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBGHQGCTMSUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)
![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)

![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)
![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)




![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)
